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Compound of Interest

Compound Name: 2-Ethyl-2-butenoic acid

Cat. No.: B075542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethyl-2-butenoic acid, a substituted short-chain unsaturated carboxylic acid, represents a

molecule of interest in various chemical and pharmaceutical research areas. Its structure,

featuring both a carboxylic acid moiety and a carbon-carbon double bond, provides multiple

sites for chemical modification, making it a potential building block for the synthesis of more

complex molecules and pharmacologically active agents. This technical guide provides a

comprehensive overview of the known properties, synthesis strategies, and potential

applications of 2-Ethyl-2-butenoic acid, with a focus on information relevant to research and

development.

Chemical Identity and Structure
The primary isomer of interest is (E)-2-Ethyl-2-butenoic acid.

CAS Number: 1187-13-9 for the (E)-isomer. Another CAS number, 4411-99-8, is also

associated with 2-ethyl-2-butenoic acid.

Molecular Formula: C₆H₁₀O₂[1]

Molecular Weight: 114.14 g/mol [1]

IUPAC Name: (2E)-2-ethylbut-2-enoic acid
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Structure:

Physicochemical Properties
A summary of the available physicochemical data for (E)-2-Ethyl-2-butenoic acid is presented

in the table below. Data for this specific molecule is limited, and further experimental

characterization is warranted.

Property Value Reference

CAS Number 1187-13-9 [2]

Molecular Formula C₆H₁₀O₂ [1]

Molecular Weight 114.14 g/mol [1]

Melting Point -35 °C [3]

Boiling Point 200 °C [3]

Density 0.948 g/mL [3]

Refractive Index 1.443 [3]
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Synthesis of 2-Ethyl-2-butenoic Acid: Experimental
Protocols
Detailed, peer-reviewed synthesis protocols specifically for 2-Ethyl-2-butenoic acid are not

readily available in the scientific literature. However, its structure as an α,β-unsaturated

carboxylic acid suggests that it can be synthesized through established organic chemistry

reactions. Below are two representative, generalized protocols based on the Wittig and

Reformatsky reactions, which are commonly used for the synthesis of similar compounds.

Representative Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction is a widely used method for the formation of alkenes from carbonyl

compounds and phosphonium ylides. To synthesize an α,β-unsaturated acid, a stabilized ylide

derived from an α-haloacetate is typically reacted with a ketone, followed by hydrolysis of the

resulting ester.

Materials:

2-Butanone

Ethyl bromoacetate

Triphenylphosphine

Strong base (e.g., Sodium hydride or n-butyllithium)

Anhydrous solvent (e.g., Tetrahydrofuran)

Hydrochloric acid

Sodium hydroxide

Organic solvent for extraction (e.g., Diethyl ether)

Anhydrous magnesium sulfate

Procedure:
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Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add ethyl bromoacetate

and stir the mixture to form the phosphonium salt. Cool the suspension in an ice bath and

slowly add a strong base to generate the ylide.

Wittig Reaction: To the ylide solution, add 2-butanone dropwise at 0°C. Allow the reaction to

warm to room temperature and stir for several hours or until TLC analysis indicates the

consumption of the starting materials.

Work-up and Ester Isolation: Quench the reaction with a saturated aqueous solution of

ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic

layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under

reduced pressure to obtain the crude ethyl 2-ethyl-2-butenoate.

Hydrolysis to the Carboxylic Acid: Dissolve the crude ester in a mixture of ethanol and

aqueous sodium hydroxide solution. Heat the mixture to reflux and monitor the reaction by

TLC. Upon completion, cool the reaction mixture and remove the ethanol under reduced

pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic

acid.

Purification: Collect the precipitate by filtration and wash with cold water. The crude 2-Ethyl-
2-butenoic acid can be further purified by recrystallization or column chromatography.

Logical Flow of the Wittig-based Synthesis

2-Butanone +
Ethyl bromoacetate +
Triphenylphosphine

Phosphonium Ylide
Formation Wittig Reaction Ethyl 2-ethyl-2-butenoate Base-catalyzed

Hydrolysis 2-Ethyl-2-butenoic acid Purification Pure 2-Ethyl-2-butenoic acid

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 2-Ethyl-2-butenoic acid via the Wittig

reaction.

Representative Protocol 2: Synthesis via Reformatsky
Reaction and Dehydration
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The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in

the presence of zinc to form a β-hydroxy ester. Subsequent dehydration yields the α,β-

unsaturated ester, which can then be hydrolyzed.

Materials:

2-Butanone

Ethyl bromoacetate

Zinc dust (activated)

Anhydrous solvent (e.g., Benzene or Toluene)

Iodine (catalytic amount)

Sulfuric acid (for dehydration and work-up)

Sodium hydroxide

Organic solvent for extraction (e.g., Diethyl ether)

Anhydrous sodium sulfate

Procedure:

Reformatsky Reaction: In a flame-dried flask, place activated zinc dust and a crystal of

iodine. Add a solution of 2-butanone and ethyl bromoacetate in anhydrous benzene. Gently

heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux until the zinc

is consumed.

Work-up and β-Hydroxy Ester Isolation: Cool the reaction mixture and add dilute sulfuric

acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine

the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over

anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 3-hydroxy-2-ethyl-2-

methylbutanoate.
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Dehydration: Dehydrate the β-hydroxy ester by heating with a catalytic amount of a strong

acid (e.g., sulfuric acid or p-toluenesulfonic acid) or by distillation.

Hydrolysis: Hydrolyze the resulting ethyl 2-ethyl-2-butenoate using the procedure described

in the Wittig protocol (Step 4).

Purification: Purify the final product as described in the Wittig protocol (Step 5).

Potential Applications in Research and Drug
Development
While specific biological activities of 2-Ethyl-2-butenoic acid are not extensively documented,

its structural motifs suggest several areas of potential interest for researchers.

Intermediate in Organic Synthesis: It can serve as a versatile starting material for the

synthesis of more complex molecules due to the reactivity of its carboxylic acid group and

the double bond.[4]

Flavor and Fragrance Industry: Short-chain carboxylic acids and their esters are often used

in the flavor and fragrance industry.[4]

Precursor for Bioactive Compounds: Its derivatives could be synthesized and screened for

various biological activities. The α,β-unsaturated carbonyl moiety is a feature in some

pharmacologically active compounds.[4]

Generalized Workflow for Screening Novel
Carboxylic Acid Derivatives
Given the limited specific biological data for 2-Ethyl-2-butenoic acid, the following diagram

illustrates a general workflow for the synthesis and subsequent biological screening of novel

carboxylic acid derivatives, which could be applied to this compound and its analogs.
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Caption: A general workflow for the synthesis and biological screening of novel carboxylic acid

derivatives.
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Conclusion
2-Ethyl-2-butenoic acid is a simple yet potentially versatile molecule. While detailed

information on its biological activity and specific, optimized synthesis protocols are currently

lacking in the public domain, its chemical structure suggests its utility as a building block in

organic synthesis and as a scaffold for the development of new chemical entities. The

generalized experimental approaches and screening workflow provided in this guide offer a

starting point for researchers and drug development professionals interested in exploring the

potential of this and related compounds. Further research is necessary to fully elucidate the

physicochemical properties, biological activities, and potential applications of 2-Ethyl-2-
butenoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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